IRAK-IN-6 IRAK-IN-6 IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.
Brand Name: Vulcanchem
CAS No.: 1042672-97-8
VCID: VC0530820
InChI: InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)
SMILES: COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.46

IRAK-IN-6

CAS No.: 1042672-97-8

Inhibitors

VCID: VC0530820

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.46

Purity: >98% (or refer to the Certificate of Analysis)

IRAK-IN-6 - 1042672-97-8

CAS No. 1042672-97-8
Product Name IRAK-IN-6
Molecular Formula C20H20N4O3S
Molecular Weight 396.46
IUPAC Name N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)
Standard InChIKey JQSRUVXPODZKAF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4
Appearance Solid powder
Description IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms IRAK-IN-6; IRAK IN 6; IRAKIN6; IRAK inhibitor 6;
Reference 1: Dudhgaonkar S, Ranade S, Nagar J, Subramani S, Prasad DS, Karunanithi P, Srivastava R, Venkatesh K, Selvam S, Krishnamurthy P, Mariappan TT, Saxena A, Fan L, Stetsko DK, Holloway DA, Li X, Zhu J, Yang WP, Ruepp S, Nair S, Santella J, Duncia J, Hynes J, McIntyre KW, Carman JA. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. J Immunol. 2017 Feb 1;198(3):1308-1319. doi: 10.4049/jimmunol.1600583. Epub 2016 Dec 21. PubMed PMID: 28003376; PubMed Central PMCID: PMC5253435.
2: Marinho FV, Fahel JS, Scanga CA, Gomes MT, Guimarães G, Carvalho GR, Morales SV, Báfica A, Oliveira SC. Lack of IL-1 Receptor-Associated Kinase-4 Leads to Defective Th1 Cell Responses and Renders Mice Susceptible to Mycobacterial Infection. J Immunol. 2016 Sep 1;197(5):1852-63. doi: 10.4049/jimmunol.1502157. Epub 2016 Jul 20. PubMed PMID: 27439514.
3: Wang Z, Sun D, Johnstone S, Cao Z, Gao X, Jaen JC, Liu J, Lively S, Miao S, Sudom A, Tomooka C, Walker NP, Wright M, Yan X, Ye Q, Powers JP. Discovery of potent, selective, and orally bioavailable inhibitors of interleukin-1 receptor-associate kinase-4. Bioorg Med Chem Lett. 2015 Dec 1;25(23):5546-50. doi: 10.1016/j.bmcl.2015.10.060. Epub 2015 Oct 23. PubMed PMID: 26526214.
4: Du J, Nicolaes GA, Kruijswijk D, Versloot M, van der Poll T, van 't Veer C. The structure function of the death domain of human IRAK-M. Cell Commun Signal. 2014 Dec 7;12:77. doi: 10.1186/s12964-014-0077-3. PubMed PMID: 25481771; PubMed Central PMCID: PMC4273448.
5: Kondo M, Tahara A, Hayashi K, Abe M, Inami H, Ishikawa T, Ito H, Tomura Y. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor AS2444697 through anti-inflammatory action in 5/6 nephrectomized rats. Naunyn Schmiedebergs Arch Pharmacol. 2014 Oct;387(10):909-19. doi: 10.1007/s00210-014-1023-z. Epub 2014 Jul 23. PubMed PMID: 25052043.
6: Valenzuela-Muñoz V, Gallardo-Escárate C. Molecular cloning and expression of IRAK-4, IL-17 and I-κB genes in Haliotis rufescens challenged with Vibrio anguillarum. Fish Shellfish Immunol. 2014 Feb;36(2):503-9. doi: 10.1016/j.fsi.2013.12.015. Epub 2014 Jan 4. PubMed PMID: 24398261.
7: Nolan RP, Bree AG, Zutshi A. A mechanistic pharmacodynamic model of IRAK-4 drug inhibition in the Toll-like receptor pathway. J Pharmacokinet Pharmacodyn. 2013 Oct;40(5):609-22. doi: 10.1007/s10928-013-9334-0. Epub 2013 Sep 26. PubMed PMID: 24097307.
8: Eiró N, González L, González LO, Fernandez-Garcia B, Lamelas ML, Marín L, González-Reyes S, del Casar JM, Vizoso FJ. Relationship between the inflammatory molecular profile of breast carcinomas and distant metastasis development. PLoS One. 2012;7(11):e49047. doi: 10.1371/journal.pone.0049047. Epub 2012 Nov 8. PubMed PMID: 23145063; PubMed Central PMCID: PMC3493514.
9: Picard C, Casanova JL, Puel A. Infectious diseases in patients with IRAK-4, MyD88, NEMO, or IκBα deficiency. Clin Microbiol Rev. 2011 Jul;24(3):490-7. doi: 10.1128/CMR.00001-11. Review. PubMed PMID: 21734245; PubMed Central PMCID: PMC3131061.
10: Joh EH, Kim DH. Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways. Br J Pharmacol. 2011 Apr;162(8):1731-42. doi: 10.1111/j.1476-5381.2010.01195.x. PubMed PMID: 21198552; PubMed Central PMCID: PMC3081117.
11: Pandey AK, Sodhi A. Recombinant YopJ induces apoptotic cell death in macrophages through TLR2. Mol Immunol. 2011 Jan;48(4):392-8. doi: 10.1016/j.molimm.2010.07.018. Epub 2010 Dec 4. PubMed PMID: 21131052.
12: Pourbasheer E, Riahi S, Ganjali MR, Norouzi P. Quantitative structure-activity relationship (QSAR) study of interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor activity by the genetic algorithm and multiple linear regression (GA-MLR) method. J Enzyme Inhib Med Chem. 2010 Dec;25(6):844-53. doi: 10.3109/14756361003757893. Epub 2010 Apr 30. PubMed PMID: 20429783.
13: Wang Z, Wesche H, Stevens T, Walker N, Yeh WC. IRAK-4 inhibitors for inflammation. Curr Top Med Chem. 2009;9(8):724-37. Review. PubMed PMID: 19689377; PubMed Central PMCID: PMC3182414.
14: Song KW, Talamas FX, Suttmann RT, Olson PS, Barnett JW, Lee SW, Thompson KD, Jin S, Hekmat-Nejad M, Cai TZ, Manning AM, Hill RJ, Wong BR. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells. Mol Immunol. 2009 Apr;46(7):1458-66. doi: 10.1016/j.molimm.2008.12.012. Epub 2009 Jan 31. PubMed PMID: 19181383.
15: Buckley GM, Fosbeary R, Fraser JL, Gowers L, Higueruelo AP, James LA, Jenkins K, Mack SR, Morgan T, Parry DM, Pitt WR, Rausch O, Richard MD, Sabin V. IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines. Bioorg Med Chem Lett. 2008 Jun 15;18(12):3656-60. doi: 10.1016/j.bmcl.2008.04.042. Epub 2008 Apr 24. PubMed PMID: 18501603.
16: Buckley GM, Ceska TA, Fraser JL, Gowers L, Groom CR, Higueruelo AP, Jenkins K, Mack SR, Morgan T, Parry DM, Pitt WR, Rausch O, Richard MD, Sabin V. IRAK-4 inhibitors. Part II: a structure-based assessment of imidazo[1,2-a]pyridine binding. Bioorg Med Chem Lett. 2008 Jun 1;18(11):3291-5. doi: 10.1016/j.bmcl.2008.04.039. Epub 2008 Apr 22. PubMed PMID: 18482836.
17: Koziczak-Holbro M, Glück A, Tschopp C, Mathison JC, Gram H. IRAK-4 kinase activity-dependent and -independent regulation of lipopolysaccharide-inducible genes. Eur J Immunol. 2008 Mar;38(3):788-96. doi: 10.1002/eji.200737886. PubMed PMID: 18266302.
18: Srivastava MD, Thomas A, Srivastava BI, Check JH. Expression and modulation of progesterone induced blocking factor (PIBF) and innate immune factors in human leukemia cell lines by progesterone and mifepristone. Leuk Lymphoma. 2007 Aug;48(8):1610-7. PubMed PMID: 17701593.
19: Wang Z, Liu J, Sudom A, Ayres M, Li S, Wesche H, Powers JP, Walker NP. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure. 2006 Dec;14(12):1835-44. PubMed PMID: 17161373.
20: Berclaz PY, Carey B, Fillipi MD, Wernke-Dollries K, Geraci N, Cush S, Richardson T, Kitzmiller J, O'connor M, Hermoyian C, Korfhagen T, Whitsett JA, Trapnell BC. GM-CSF regulates a PU.1-dependent transcriptional program determining the pulmonary response to LPS. Am J Respir Cell Mol Biol. 2007 Jan;36(1):114-21. Epub 2006 Aug 17. PubMed PMID: 16917076; PubMed Central PMCID: PMC1899305.
PubChem Compound 44449392
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator